

Comparative Guide: Reactivity of -Tolyl Acetate vs. -Tolyl Acetate

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Compound of Interest

Compound Name: *o*-Tolyl acetate

CAS No.: 1333-46-6

Cat. No.: B074146

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Executive Summary

While

-tolyl acetate and

-tolyl acetate are constitutional isomers sharing identical molecular weights and similar physical properties, their reactivity is sharply differentiated by steric positioning.[1]

- -Tolyl Acetate functions as a sterically unencumbered ester, governed primarily by electronic effects.[1] It is the preferred substrate for rapid enzymatic assays and clean ortho-acylation via Fries rearrangement.[1]
- -Tolyl Acetate exhibits significant steric inhibition.[1] The ortho-methyl group shields the carbonyl carbon, retarding hydrolysis rates and altering regioselectivity in electrophilic substitutions.

Physicochemical & Structural Comparison

Feature	-Tolyl Acetate	-Tolyl Acetate	Implication
Structure	2-Methylphenyl acetate	4-Methylphenyl acetate	Ortho vs. Para substitution
Steric Environment	High: Methyl group crowds the ester linkage.[1]	Low: Methyl group is remote from the reactive center.	Determines kinetic accessibility.
Electronic Effect	+I (Inductive), Hyperconjugation	+I, Hyperconjugation	Both deactivate nucleophilic attack relative to phenyl acetate.
Boiling Point	~208 °C	~212 °C	Separation requires high-efficiency fractionation.[1]
Odor Profile	Fruity, medicinal	Animalic, floral (Ylang-Ylang type)	Distinct sensory applications.[1][2]

Reactivity Profile I: Alkaline Hydrolysis Kinetics

The hydrolysis of these esters follows the B

2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1] The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Mechanism & Steric Influence[3][4]

- -Tolyl Acetate: The methyl group at the para position exerts a weak electron-donating effect, making the carbonyl carbon slightly less electrophilic than in phenyl acetate.[1] However, the reaction center is sterically open.
- -Tolyl Acetate: The ortho-methyl group exerts the "Ortho Effect." [1] It physically blocks the trajectory of the incoming nucleophile (OH^-) and prevents the tetrahedral intermediate from stabilizing effectively. Consequently,

-tolyl acetate hydrolyzes significantly slower than the

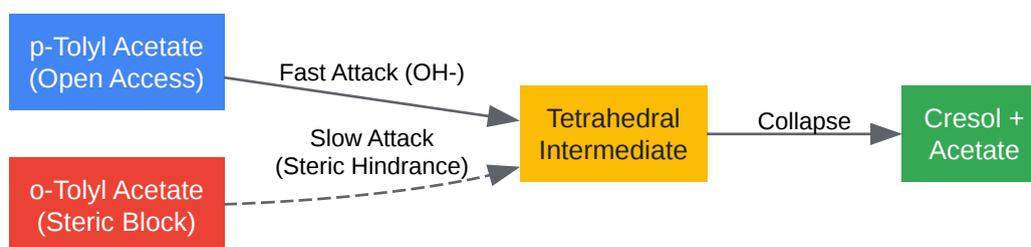
-isomer.[1]

Kinetic Hierarchy (Relative Rates)

[1]

- Phenyl Acetate: Reference standard () [1]
- -Tolyl Acetate: Slower due to electronic deactivation () [1]
- -Tolyl Acetate: Drastically slower due to steric hindrance () [1]

Visualization: Hydrolysis Pathway



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Figure 1: Comparative kinetic pathways. The solid blue line represents the facile reaction of the para-isomer; the dashed red line indicates the sterically hindered ortho-isomer.

Reactivity Profile II: Fries Rearrangement

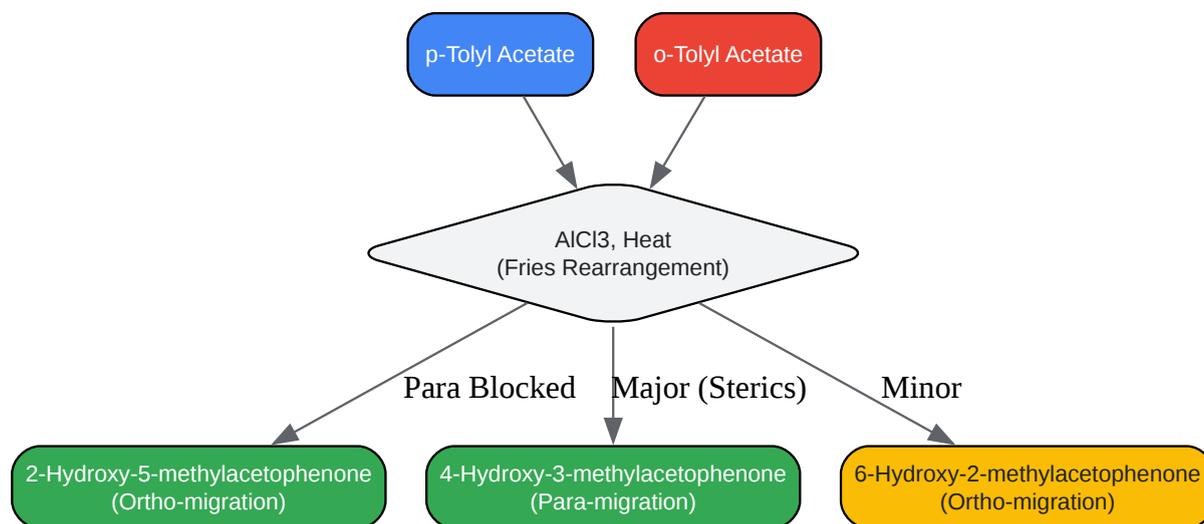
The Fries rearrangement involves the conversion of a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst (e.g., AlCl₃) [5]

The position of the migrating acyl group is dictated by the available ring positions and thermodynamic vs. kinetic control.

Regioselectivity Outcomes

Substrate	Reactive Sites Available	Major Product	Mechanism Note
-Tolyl Acetate	Positions 2 and 6 (ortho)	2-Hydroxy-5-methylacetophenone	The para position is blocked by the methyl group.[1] Migration is forced to the ortho position.
-Tolyl Acetate	Position 4 (para) and 6 (ortho)	4-Hydroxy-3-methylacetophenone	Para migration is sterically favored.[1] Ortho migration (to pos. 6) is minor due to crowding.

Visualization: Divergent Synthesis Pathways



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Figure 2: Divergent regioselectivity in the Fries rearrangement driven by substituent blocking effects.

Experimental Protocols

Protocol A: Comparative Hydrolysis Kinetics (Self-Validating)

Objective: To quantify the steric retardation effect of the ortho-methyl group.

- Preparation: Prepare 0.01 M stock solutions of
 - tolyl acetate and
 - tolyl acetate in acetonitrile. Prepare a 0.1 M NaOH solution in distilled water.
- Reaction Mix: In a UV-transparent cuvette, mix 2.0 mL of phosphate buffer (pH 10.0) with 50 μ L of the ester stock solution.
- Initiation: Add 50 μ L of NaOH solution and immediately mix.
- Monitoring: Monitor the increase in absorbance at 290 nm (phenoxide ion formation).
 - Validation: The
 - tolyl acetate trace should plateau significantly faster (t ~ minutes) than the
 - tolyl acetate trace (t ~ hours).[1]
- Data Analysis: Plot
 - vs. time.[1] The slope corresponds to the pseudo-first-order rate constant (
 -).[1]

Protocol B: Lewis Acid-Catalyzed Fries Rearrangement

Objective: To synthesize isomerically pure hydroxyacetophenones.

- Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl
-).

- Reagents: Add

-tolyl acetate (1.5 g, 10 mmol) and Aluminum Chloride (AlCl₃, 1.6 g, 12 mmol). Note: Use neat conditions or nitrobenzene as solvent.
- Reaction:
 - Heat the mixture to 120°C in an oil bath for 1 hour. Evolution of HCl gas indicates reaction progress.
- Quenching: Cool to room temperature. Carefully add crushed ice/HCl (2M) to decompose the aluminum complex.
- Extraction: Extract with dichloromethane (3 x 20 mL). Wash organic layer with water and brine.
- Purification: Evaporate solvent. Recrystallize from ethanol.
 - Expected Product: 2-Hydroxy-5-methylacetophenone (MP: ~50°C).[1]
 - Contrast: Repeating with

-tolyl acetate yields 4-hydroxy-3-methylacetophenone (MP: ~108°C).[1]

References

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- To cite this document: BenchChem. [Comparative Guide: Reactivity of -Tolyl Acetate vs. -Tolyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074146#comparing-reactivity-of-o-tolyl-acetate-vs-p-tolyl-acetate>]

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